N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide
Description
N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide is a synthetic amide derivative featuring a fluorophenoxyethyl chain linked to a phenyl-substituted butanamide backbone. Similar compounds are frequently investigated for enzyme inhibition (e.g., PanK in ) or as intermediates in organic synthesis (e.g., ). The compound’s fluorine atom enhances electronegativity and metabolic stability, while the phenyl groups may contribute to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-2-17(14-6-4-3-5-7-14)18(21)20-12-13-22-16-10-8-15(19)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPLUCNFQMKXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide typically involves a multi-step process. One common method starts with the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to yield this compound. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxyethyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide and its analogs:
Key Observations
Impact of Heterocyclic Moieties The oxadiazole-containing analog () replaces the ethyl group with a 1,2,5-oxadiazole ring, introducing rigidity and electron-withdrawing effects. This may improve metabolic stability but reduce conformational flexibility compared to the target compound. The pyridazine analog (G870-0344, ) incorporates a nitrogen-rich heterocycle, likely enhancing polarity and aqueous solubility. Pyridazine derivatives are known for diverse bioactivities, suggesting possible kinase or protease inhibition.
Enzyme Inhibition Potential The target compound shares structural similarities with analogs tested against bacterial targets like PanK (). The fluorophenoxy group may mimic natural substrates in enzyme-binding pockets, whereas bulkier substituents (e.g., pyridazine in ) could sterically hinder binding.
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C18H22FNO2
- Molecular Weight: 303.37 g/mol
- IUPAC Name: this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of various receptors and enzymes, leading to diverse physiological effects.
- Receptor Interaction: It may bind to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
- Enzyme Modulation: The compound has shown potential in inhibiting enzymes involved in inflammatory processes, suggesting anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. Preliminary results suggest that it can reduce pro-inflammatory cytokine production, which is crucial in managing conditions like arthritis and other inflammatory diseases .
Case Studies
- Study on Pain Management: A study evaluated the efficacy of this compound in a rodent model of neuropathic pain. Results indicated a significant reduction in pain behaviors compared to control groups, suggesting its potential as a therapeutic agent for pain relief.
- Inflammation Model: In a murine model of inflammatory bowel disease, administration of the compound led to decreased inflammation markers and improved histological scores, highlighting its therapeutic potential in gastrointestinal disorders .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
